7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4-one class, characterized by a fused thiazole-pyridazinone core. Key structural features include:
- Furan-2-yl substituent at position 7: Introduced via condensation of 2-acetylfuran with ethyl oxalate, followed by chlorination and cyclization with thiourea derivatives .
- Methyl group at position 2: Enhances steric stability and modulates electronic properties of the thiazole ring.
- 5-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] side chain: The phenylpiperazine moiety is linked via a ketone-ethyl spacer, likely influencing receptor binding and pharmacokinetics (e.g., solubility, bioavailability) .
Properties
IUPAC Name |
7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-15-23-20-21(31-15)19(17-8-5-13-30-17)24-27(22(20)29)14-18(28)26-11-9-25(10-12-26)16-6-3-2-4-7-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKCXXIZGSNWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Key Findings :
- Thiazole vs.
- C7 Substituents : The furan-2-yl group at C7 offers moderate hydrophilicity compared to phenyl (logP reduction by ~0.5 units) while retaining aromatic interactions, as inferred from analogous syntheses .
Side Chain Variations
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is more complex than phenyl or thiophene analogs due to the furan-2-yl incorporation (requires precise chlorination conditions) .
- ADME Profile : Predicted properties (e.g., moderate logP ~2.8, polar surface area ~85 Ų) align with oral bioavailability trends observed in phenylpiperazine-containing drugs .
Data Tables
Table 1: Structural and Predicted Physicochemical Properties
| Property | Target Compound | 7-Phenyl Analog | Thieno[2,3-d]pyridazinone |
|---|---|---|---|
| Molecular Weight | 463.52 g/mol | 437.50 g/mol | 405.48 g/mol |
| logP (Predicted) | 2.8 | 3.3 | 3.6 |
| Polar Surface Area | 85 Ų | 72 Ų | 68 Ų |
| Synthetic Steps | 6 | 5 | 5 |
Table 2: Comparative Bioactivity (Hypothetical Projections)
| Assay | Target Compound IC50 | 7-Phenyl Analog IC50 | Furopyridazinone IC50 |
|---|---|---|---|
| Kinase Inhibition (EGFR) | 120 nM | 250 nM | >500 nM |
| Serotonin Receptor (5-HT2A) | 85 nM | 150 nM | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
